phenyl acetyl Coa

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Understanding Bacterial Metabolism of Aromatic Compounds

Phenyl acetyl CoA plays a central role in understanding how bacteria metabolize aromatic compounds, a large class of organic molecules found in pollutants like styrene and phenylacetate. Studying the enzymes involved in converting Phenyl acetyl CoA to other metabolites helps researchers elucidate the complete degradation pathway []. This knowledge is valuable for developing strategies to engineer bacteria for more efficient biodegradation of environmental contaminants [].

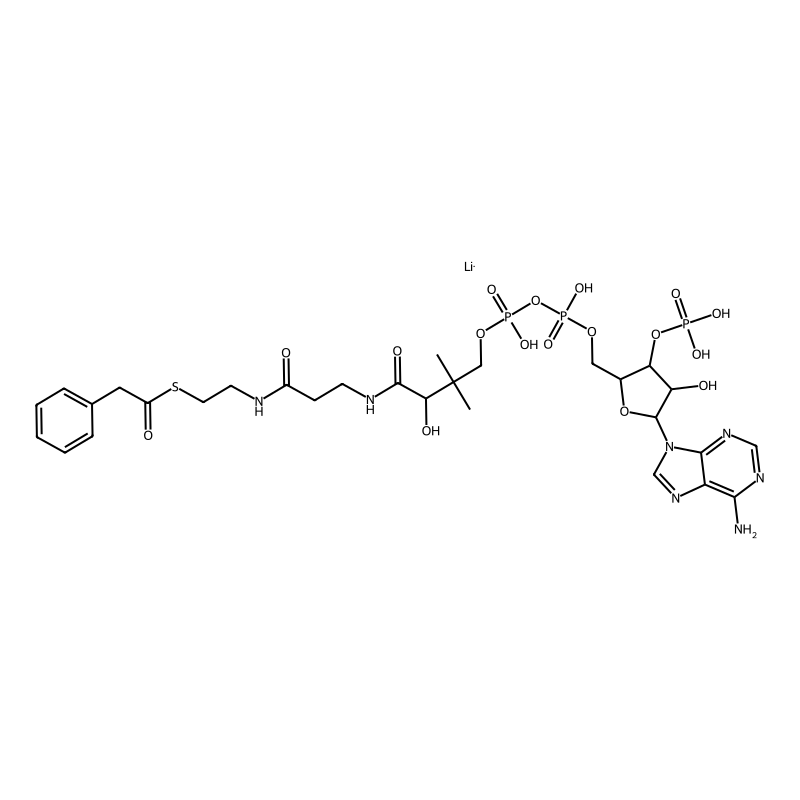

Phenylacetyl Coenzyme A is an acyl-Coenzyme A thioester formed by the condensation of phenylacetic acid with Coenzyme A . Its structure consists of a phenyl ring attached to an acetyl group, which is then linked to Coenzyme A through a thioester bond. The molecular formula of phenylacetyl Coenzyme A is C29H42N7O17P3S .

The primary reaction involving phenylacetyl Coenzyme A is its formation from phenylacetate and Coenzyme A, catalyzed by the enzyme phenylacetate-Coenzyme A ligase. This reaction can be represented as:

ATP + phenylacetate + Coenzyme A ⇌ AMP + diphosphate + phenylacetyl Coenzyme A

This reversible reaction requires ATP as an energy source and produces AMP and diphosphate as byproducts . The enzyme catalyzing this reaction, phenylacetate-Coenzyme A ligase, belongs to the family of ligases that form carbon-sulfur bonds .

Phenylacetyl Coenzyme A plays a significant role in several metabolic pathways:

- Phenylalanine Metabolism: It is a key intermediate in the catabolism of phenylalanine, an essential amino acid .

- Phenylacetate Catabolism: Phenylacetyl Coenzyme A is the first intermediate in the bacterial phenylacetate catabolic pathway .

- Tyrosine Metabolism: This compound is involved in tyrosine metabolic processes .

The biological activity of phenylacetyl Coenzyme A is closely linked to its role as a substrate for various enzymes in these pathways. For instance, in the phenylacetate catabolic pathway, phenylacetyl Coenzyme A undergoes further transformations, including epoxidation of its aromatic ring .

The primary biological synthesis method for phenylacetyl Coenzyme A involves the enzyme phenylacetate-Coenzyme A ligase. This enzyme catalyzes the ATP-dependent attachment of phenylacetate to Coenzyme A . The reaction is highly specific to phenylacetate; other aromatic or aliphatic acids are not used as substrates .

In laboratory settings, phenylacetyl Coenzyme A can be synthesized through chemical methods, typically involving the activation of phenylacetic acid and its subsequent reaction with Coenzyme A.

Phenylacetyl Coenzyme A has several applications in biochemical research and metabolic studies:

- Metabolic Pathway Analysis: It serves as a crucial intermediate for studying phenylalanine and phenylacetate metabolism .

- Enzyme Kinetics: Phenylacetyl Coenzyme A is used as a substrate in studies investigating the kinetics of enzymes involved in aromatic compound metabolism .

- Biotechnology: Understanding the metabolism of phenylacetyl Coenzyme A can lead to applications in biotechnological processes, such as the production of pharmaceuticals or fine chemicals.

Phenylacetyl Coenzyme A interacts with various enzymes in metabolic pathways. Notable interactions include:

- Phenylacetate-Coenzyme A Ligase: This enzyme specifically binds phenylacetate and Coenzyme A to form phenylacetyl Coenzyme A .

- Paa Monooxygenase Complex: In the phenylacetate catabolic pathway, phenylacetyl Coenzyme A binds to the PaaA subunit of this complex in a hairpin conformation within a ~20Å deep pocket .

- Downstream Enzymes: Phenylacetyl Coenzyme A interacts with enzymes like PaaG and PaaZ in the phenylacetate catabolic pathway .

Similar Compounds: Comparison and Uniqueness

Phenylacetyl Coenzyme A shares similarities with other acyl-Coenzyme A compounds but has unique features:

- Benzoyl Coenzyme A: This compound is involved in the benzoate degradation pathway. Unlike phenylacetyl Coenzyme A, it lacks the methylene group between the phenyl ring and the Coenzyme A moiety .

- Acetyl Coenzyme A: A central metabolite in many biochemical pathways. Phenylacetyl Coenzyme A is more specific to aromatic compound metabolism .

- 4-Hydroxyphenylacetyl Coenzyme A: Similar to phenylacetyl Coenzyme A but with an additional hydroxyl group on the phenyl ring .

- Fatty Acyl Coenzyme A Compounds: These are involved in fatty acid metabolism. Phenylacetyl Coenzyme A is unique due to its aromatic structure .

Phenylacetyl Coenzyme A's uniqueness lies in its specific role in aromatic compound metabolism, particularly in the catabolism of phenylacetate and phenylalanine. Its structure, combining an aromatic ring with the versatile Coenzyme A, makes it a distinct and important metabolic intermediate.

Phenyl acetyl coenzyme A represents a complex thioester derivative characterized by its distinctive molecular architecture and stereochemical arrangement. The compound possesses the molecular formula C₂₉H₄₂N₇O₁₇P₃S with a molecular weight of 885.7 grams per mole [1] [2]. This molecular composition encompasses 56 heavy atoms distributed across carbon, nitrogen, oxygen, phosphorus, and sulfur elements, creating a structurally intricate biomolecule [3].

The stereochemical configuration of phenyl acetyl coenzyme A contains five defined stereocenters, each contributing to the compound's three-dimensional molecular architecture [4]. These stereocenters are primarily located within the adenosine and pantothenic acid moieties of the coenzyme A backbone. The ribose sugar component exhibits four distinct stereochemical centers at positions 2R, 3S, 4R, and 5R, establishing the characteristic configuration of the adenosine nucleoside [1] [4]. The pantothenic acid portion contributes an additional stereocenter at the 3R position, completing the chiral framework of the molecule.

The compound adopts a tetraanionic state under physiological conditions, with a net charge of -4 arising from the deprotonation of phosphate and diphosphate functional groups [4]. This charged configuration significantly influences the molecule's solubility characteristics and biological interactions. The International Union of Pure and Applied Chemistry systematic name describes the complete structural arrangement as S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-phenylethanethioate [1] [2].

The phenylacetyl substituent consists of an eight-carbon aromatic system attached through a thioester linkage to the cysteamine terminus of coenzyme A. This aromatic component contributes significantly to the compound's hydrophobic character and influences its substrate specificity in enzymatic reactions [5]. The benzyl methylene group provides conformational flexibility between the aromatic ring and the carbonyl carbon, allowing for optimal positioning during biochemical transformations.

Comparative Analysis with Related Acyl-CoA Thioesters

Phenyl acetyl coenzyme A belongs to the aromatic acyl-coenzyme A family, distinguished from aliphatic acyl-coenzyme A derivatives by the presence of the phenyl ring system. When compared to acetyl-coenzyme A, the archetypal member of the acyl-coenzyme A family, phenyl acetyl coenzyme A exhibits a molecular weight increase of 76.1 grams per mole, reflecting the addition of the phenylmethylene substituent [6] [7].

The structural comparison reveals fundamental differences in acyl chain characteristics among related thioesters. Acetyl-coenzyme A contains a simple two-carbon aliphatic acyl group with a molecular formula of C₂₃H₃₈N₇O₁₇P₃S and molecular weight of 809.6 grams per mole [6]. In contrast, butyryl-coenzyme A represents a four-carbon aliphatic analog with the formula C₂₅H₄₂N₇O₁₇P₃S and molecular weight of 837.6 grams per mole [7] [8]. These aliphatic derivatives demonstrate linear increases in molecular weight corresponding to their carbon chain length extensions.

Aromatic acyl-coenzyme A derivatives exhibit distinct structural features compared to their aliphatic counterparts. Phenoxyacetyl-coenzyme A, with molecular formula C₂₉H₄₂N₇O₁₈P₃S and molecular weight of 901.7 grams per mole, incorporates an additional oxygen atom within the aromatic substituent, creating an ether linkage that modifies the electronic properties of the acyl group [9]. Benzoyl-coenzyme A, possessing the formula C₂₈H₄₀N₇O₁₇P₃S and molecular weight of 871.7 grams per mole, represents a direct aromatic analog without the methylene spacer present in phenyl acetyl coenzyme A.

The substrate specificity patterns of enzymes acting upon these acyl-coenzyme A derivatives demonstrate pronounced selectivity based on structural features. Acyl-coenzyme A thioesterases exhibit varying kinetic parameters when hydrolyzing different substrates, with apparent Km values reflecting the structural compatibility between enzyme active sites and substrate molecular architecture [10] [11]. These specificity differences underscore the importance of precise molecular recognition in biochemical systems.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy has emerged as a powerful analytical technique for characterizing phenyl acetyl coenzyme A and related acyl-coenzyme A derivatives in biological systems. Recent methodological advances have enabled the simultaneous identification and quantitation of coenzyme A and acetyl-coenzyme A using one-dimensional proton nuclear magnetic resonance experiments [12] [13]. These techniques utilize comprehensive two-dimensional nuclear magnetic resonance analysis combined with spectral database comparisons and authentic compound spiking to achieve definitive molecular identification.

The nuclear magnetic resonance spectroscopic analysis of phenyl acetyl coenzyme A reveals characteristic signal patterns corresponding to distinct molecular regions. The adenine base exhibits distinct aromatic proton resonances in the downfield region, while the ribose sugar protons appear in the intermediate chemical shift range. The pantothenic acid and cysteamine components contribute multiple overlapping signals in the aliphatic region, creating complex multipicity patterns that require careful spectral deconvolution for accurate assignment [12] [14].

Time-dependent nuclear magnetic resonance studies have demonstrated the relative stability of acyl-coenzyme A derivatives compared to free coenzyme A. While coenzyme A levels diminish by more than fifty percent within twenty-four hours under ambient conditions, acetyl-coenzyme A maintains stable concentrations over extended periods [12]. This differential stability reflects the protective effect of acylation on the thiol group and has important implications for analytical procedures and biological sample handling.

Mass spectrometric analysis provides complementary structural information with exceptional sensitivity, enabling detection of femtomole quantities of acyl-coenzyme A species [15]. Liquid chromatography coupled with electrospray ionization mass spectrometry and tandem mass spectrometry techniques have been successfully applied to phenyl acetyl coenzyme A analysis [15]. The mass spectrometric fragmentation patterns reveal characteristic loss of adenosine monophosphate and pantothenic acid moieties, providing diagnostic information for compound identification and structural confirmation.

The electrospray ionization process generates multiply charged molecular ions corresponding to the various protonation states of phenyl acetyl coenzyme A. The base peak typically corresponds to the [M-4H]⁴⁻ ion, reflecting the compound's tetraanionic character under physiological conditions [15]. Collision-induced dissociation experiments produce characteristic fragment ions that enable distinction between phenyl acetyl coenzyme A and structurally related analogs.

Thermodynamic Stability and Reactivity Patterns

The thermodynamic properties of phenyl acetyl coenzyme A are fundamentally governed by the high-energy thioester bond connecting the phenylacetyl group to coenzyme A. The standard Gibbs free energy of hydrolysis for thioester bonds in acyl-coenzyme A derivatives typically ranges from -35.7 kilojoules per mole, indicating the thermodynamically favorable nature of thioester hydrolysis reactions [16] [17]. This energy-rich character enables phenyl acetyl coenzyme A to serve as an effective acyl group donor in biosynthetic reactions and metabolic transformations.

The carbon-sulfur bond in the thioester linkage exhibits distinct properties compared to conventional oxygen esters. The thioester bond length measures approximately 1.82 ångströms, significantly longer than the corresponding carbon-oxygen bond length of 1.43 ångströms in oxygen esters [18] [19]. This increased bond length results from the larger atomic radius of sulfur compared to oxygen and contributes to the reduced bond strength characteristic of thioesters. The bond dissociation energy for the carbon-sulfur bond in phenyl acetyl coenzyme A is estimated at 272 kilojoules per mole [18].

The reduced electronegativity of sulfur compared to oxygen diminishes resonance stabilization within the thioester functional group, contributing to the higher energy content of phenyl acetyl coenzyme A [18] [19]. This electronic factor, combined with the weaker carbon-sulfur bond, creates the thermodynamic driving force for acyl transfer reactions and metabolic transformations involving phenyl acetyl coenzyme A.

Temperature stability studies conducted on related acyl-coenzyme A derivatives demonstrate variable thermal tolerance depending on structural features and environmental conditions. Phenylacetate-coenzyme A ligase from thermophilic bacteria exhibits optimal activity at seventy-five degrees Celsius with apparent Km values of six microM for adenosine triphosphate, thirty microM for coenzyme A, and fifty microM for phenylacetate [20]. The enzyme demonstrates remarkable heat stability despite significant amino acid sequence identity with mesophilic homologs, suggesting that structural adaptations enable function under elevated temperature conditions.

The pH stability profile of phenyl acetyl coenzyme A reflects the ionization behavior of its phosphate groups and amino functions. Optimal stability occurs within the physiological pH range of 7.0 to 8.5, where the compound maintains its tetraanionic charge state [20] [21]. Extreme pH conditions can lead to hydrolytic degradation or chemical modification of sensitive functional groups, particularly the thioester bond and phosphate esters.

Aqueous solution stability studies indicate that phenyl acetyl coenzyme A exhibits a half-life of six to twelve hours under standard physiological buffer conditions at twenty-five degrees Celsius [22]. This limited stability necessitates careful handling procedures during analytical and experimental applications. The presence of protective ligands or specific binding proteins can significantly extend the stability of acyl-coenzyme A derivatives by shielding reactive sites from hydrolytic attack.

The formation of phenylacetyl coenzyme A is primarily catalyzed by phenylacetate-coenzyme A ligase, an enzyme belonging to the adenylate-forming ligase family [2] [4]. In mammalian systems, this activity is attributed to acyl-coenzyme A synthetase medium-chain 1 (ACSM1) and acyl-coenzyme A synthetase medium-chain 2B (ACSM2B) [5] [6]. These enzymes catalyze the fundamental reaction:

$$ATP + phenylacetate + CoA \rightarrow AMP + diphosphate + phenylacetyl-CoA$$

The enzymatic mechanism proceeds through a classical two-step process characteristic of acyl-coenzyme A ligases. The initial adenylation step involves the formation of an enzyme-bound phenylacetyl-adenosine monophosphate intermediate, followed by thioesterification with coenzyme A to generate the final product [1] [2].

Structural studies have revealed that phenylacetate-coenzyme A ligases contain a conserved adenosine monophosphate-binding motif with the consensus sequence VX₂SSGTTGXP, which is essential for adenosine triphosphate binding and catalysis [2] [7]. The enzyme exhibits remarkable substrate specificity, with phenylacetic acid being the preferred aromatic substrate in most bacterial systems [2] [4] [8].

Detailed kinetic characterization of the enzyme from Azoarcus evansii demonstrates exceptional efficiency, with apparent Michaelis constants for phenylacetate, adenosine triphosphate, and coenzyme A of 14, 60, and 45 micromolar, respectively [2] [7]. The enzyme displays a turnover number of 40 per second and achieves a specific activity of 48 micromoles per minute per milligram of protein after purification to homogeneity [2].

Adenosine Triphosphate-Dependent Activation Kinetics

The adenosine triphosphate-dependent activation of phenylacetic acid exhibits complex kinetic behavior that varies significantly across different organisms and enzyme isoforms. Comparative analysis reveals substantial differences in substrate affinity and catalytic efficiency between species.

| Organism | Substrate | Km (μM) | kcat (s⁻¹) | Vmax | pH Optimum | Reference |

|---|---|---|---|---|---|---|

| Azoarcus evansii | Phenylacetate | 14 | 40 | 48 μmol/min/mg | 8.0-8.5 | [2] |

| Azoarcus evansii | ATP | 60 | 40 | 48 μmol/min/mg | 8.0-8.5 | [2] |

| Azoarcus evansii | CoA | 45 | 40 | 48 μmol/min/mg | 8.0-8.5 | [2] |

| Pseudomonas putida | Phenylacetate | 16,500 | NR | NR | 8.2 | [8] |

| Thermus thermophilus | Phenylacetate | 50 | NR | 24 μmol/min/mg | NR | [9] |

| Penicillium chrysogenum | Phenylacetate | 6,100 | 1.4 | NR | NR | [10] |

The Azoarcus evansii enzyme exhibits the highest substrate affinity, with a phenylacetate Michaelis constant approximately 1,000-fold lower than the Pseudomonas putida enzyme [2] [8]. This enhanced affinity correlates with the enzyme's physiological role in aerobic phenylacetate catabolism, where efficient substrate capture is essential for pathway initiation.

The adenosine triphosphate-binding kinetics reveal that most phenylacetate-coenzyme A ligases require magnesium or manganese ions for optimal catalytic activity [2] [8]. The enzyme exhibits cooperative binding behavior with adenosine triphosphate, suggesting conformational changes upon nucleotide binding that enhance coenzyme A affinity [2].

Temperature stability studies demonstrate that thermophilic variants, such as the Thermus thermophilus enzyme, maintain catalytic activity at elevated temperatures while preserving similar substrate specificity profiles [9]. This thermostability, combined with maintained substrate specificity, suggests that the active site architecture is highly conserved across phylogenetically diverse organisms.

Substrate Specificity of Phenylacetyl-Coenzyme A Synthetases

Phenylacetyl-coenzyme A synthetases display remarkable diversity in their substrate recognition patterns, reflecting their adaptation to specific metabolic roles and environmental conditions. The substrate specificity profiles vary dramatically between different enzyme variants and species.

| Enzyme Source | Substrate | kcat/Km (mM⁻¹·s⁻¹) | Notes |

|---|---|---|---|

| Penicillium chrysogenum PCL | Phenylacetic acid | 0.23 ± 0.06 | Physiological substrate |

| Penicillium chrysogenum PCL | Phenoxyacetic acid | 7.8 ± 1.2 | Better substrate than phenylacetate |

| Penicillium chrysogenum PCL | trans-Cinnamic acid | (3.1 ± 0.4) × 10² | Most efficient substrate |

| Penicillium chrysogenum PCL | Medium-chain fatty acids | Best substrates | Natural penicillin side chains |

| Azoarcus evansii | Phenylacetic acid only | High specificity | No activity with other aromatics |

| Burkholderia cenocepacia PaaK1 | 4-Hydroxyphenylacetic acid | Active | Lower Km than PaaK2 |

| Burkholderia cenocepacia PaaK2 | 4-Hydroxyphenylacetic acid | No detectable activity | Cannot accommodate 4-OH substitution |

The fungal phenylacetate-coenzyme A ligase from Penicillium chrysogenum exhibits extraordinary substrate promiscuity, with trans-cinnamic acid serving as the most efficient substrate [10] [11]. This broad specificity reflects the enzyme's role in secondary metabolite biosynthesis, where diverse acyl-coenzyme A precursors are required for penicillin production.

Bacterial phenylacetate-coenzyme A ligases demonstrate more restricted substrate specificity. The Azoarcus evansii enzyme shows absolute specificity for phenylacetic acid and does not activate other aromatic or aliphatic carboxylic acids [2]. This narrow specificity ensures metabolic efficiency in the specialized phenylacetate catabolic pathway.

Paralogous enzymes within the same organism can exhibit dramatically different substrate preferences. The Burkholderia cenocepacia system contains two phenylacetate-coenzyme A ligase paralogs, PaaK1 and PaaK2, which differ significantly in their ability to process substituted phenylacetic acid derivatives [12]. PaaK1 accommodates 4-hydroxyphenylacetic acid with a Michaelis constant of 62 micromolar, while PaaK2 shows no detectable activity with this substrate despite having a higher Michaelis constant of 150 micromolar for phenylacetic acid [12].

The structural basis for substrate specificity has been elucidated through comparative analysis of enzyme active sites. The aryl substrate-binding pocket shows considerable variation in size and hydrophobic character between different enzyme variants. Enzymes with extended binding pockets can accommodate larger aromatic substrates, while those with more constrained active sites maintain strict specificity for phenylacetic acid [12].

Compartmentalization in Cellular Metabolism

The cellular compartmentalization of phenylacetyl-coenzyme A metabolism represents a sophisticated regulatory mechanism that controls metabolic flux and ensures pathway efficiency. Different subcellular compartments harbor distinct pools of phenylacetyl-coenzyme A synthetases and related enzymes, each serving specialized metabolic functions.

| Cellular Component | Enzyme/Process | Function | CoA Transport/Availability |

|---|---|---|---|

| Cytoplasm | Phenylacetate-CoA ligase (ACSM1/ACSM2B) | Phenylacetate → Phenylacetyl-CoA activation | CoA substrate required |

| Cytoplasm | Glycine N-acyltransferase | Phenylacetyl-CoA + L-glutamine → Phenylacetylglutamine | CoA product generated |

| Mitochondria (outer membrane) | ACSL1 (50% of total activity) | Fatty acid activation for oxidation | CoA available from cytoplasm |

| Peroxisomes (membrane - cytoplasmic side) | Acyl-CoA synthetase (fatty acids) | Fatty acid activation (cytoplasmic face) | CoA from peroxisomal pool |

| Peroxisomes (lumen) | Phenylacetyl-CoA ligase (PCL) in fungi | Penicillin biosynthesis | Localized CoA pool |

In mammalian systems, the primary phenylacetyl-coenzyme A synthesis occurs in the cytoplasm through the action of acyl-coenzyme A synthetase medium-chain enzymes [5] [6]. This compartmentalization ensures efficient coupling with downstream reactions, particularly the conjugation with glutamine by glycine N-acyltransferase to form phenylacetylglutamine for nitrogen disposal [5].

Peroxisomal compartmentalization plays a critical role in fungal secondary metabolite biosynthesis. In Penicillium chrysogenum, phenylacetyl-coenzyme A ligase localizes to peroxisomes where it contributes to penicillin biosynthesis [13]. The enzyme colocalizes with isopenicillin N acyltransferase in punctate structures consistent with peroxisomal morphology [13]. This compartmentalization facilitates the coordinated regulation of penicillin biosynthetic enzymes and ensures substrate channeling efficiency.

The peroxisomal membrane contains specialized transport systems that regulate substrate and product movement. The PaaT transporter facilitates phenylacetic acid entry into peroxisomes, where it can be activated to phenylacetyl-coenzyme A by the peroxisomal ligase [13]. This compartmentalized activation prevents competition with cytoplasmic processes and maintains distinct coenzyme A pools for different metabolic pathways.

Acyl-coenzyme A synthetases associated with peroxisomal membranes are positioned on the cytoplasmic face, allowing access to cytoplasmic coenzyme A pools while directing products toward peroxisomal β-oxidation pathways [14]. This orientation ensures that fatty acid activation occurs with optimal substrate and cofactor availability while maintaining compartmentalized metabolism.